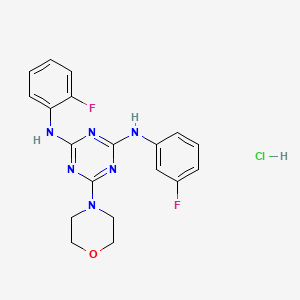

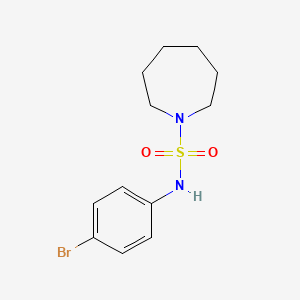

N-(4-bromophenyl)azepane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(4-bromophenyl)azepane-1-sulfonamide has been reported in the literature . For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition . The reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to get the intermediate compound .Molecular Structure Analysis

The molecular formula of this compound is C12H17BrN2O2S . Its average mass is 333.245 Da and its monoisotopic mass is 332.019409 Da .科学的研究の応用

1. Enzyme Inhibition

N-(4-bromophenyl)azepane-1-sulfonamide has been identified in research as a potent inhibitor of specific enzymes. For instance, a study by Neelamkavil et al. (2009) demonstrated its efficacy as an inhibitor of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme, leading to the discovery of a compound with a particularly low IC50 value of 3.0nM (Neelamkavil et al., 2009).

2. Synthesis of Heterocyclic Compounds

The compound has also been used in the synthesis of various heterocyclic compounds. Research by Ito et al. (2011) explored its role in the gold-catalyzed, seven-membered ring forming, intramolecular hydroamination of alkynic sulfonamides, which led to the synthesis of azepine derivatives (Ito et al., 2011).

3. Ionic Liquid Synthesis

In green chemistry, this compound has been utilized to create a new family of room temperature ionic liquids. This innovation, as studied by Belhocine et al. (2011), has implications for mitigating waste disposal issues in the polyamide industry by transforming a byproduct into a useful substance (Belhocine et al., 2011).

4. Anticancer Potential

A significant application of this compound derivatives has been in the field of cancer research. Guo et al. (2018) synthesized a novel derivative that showed promising anticancer activities against human lung cancer cell lines, potentially indicating its use in developing new anticancer drugs (Guo et al., 2018).

5. Synthesis of Chiral Sulfonamides

Another area of research involves the synthesis of chiral sulfonamides based on the 2-azabicycloalkane skeleton. A study by Samadaei et al. (2020) revealed that certain compounds in this category demonstrated notable cytotoxic activity against various cancer cell lines (Samadaei et al., 2020).

作用機序

While the specific mechanism of action for N-(4-bromophenyl)azepane-1-sulfonamide is not available, sulfonamides, a class of compounds to which it belongs, are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

特性

IUPAC Name |

N-(4-bromophenyl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPMSHCJWZXGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)

![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)

methyl]amino}acetic acid](/img/structure/B2629622.png)

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629624.png)

![N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2629625.png)

![1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2629629.png)

![5-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2629630.png)